molecular formula C10H13IN2O2 B11711027 2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide

2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11711027
M. Wt: 320.13 g/mol
InChI Key: QXCFUMHQQWPCLA-UHFFFAOYSA-N
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Description

2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol It is characterized by the presence of an iodo group, two methyl groups, and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide typically involves the reaction of 4-iodo-2,6-dimethylphenol with chloroacetic acid to form 2-(4-iodo-2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetohydrazides .

Scientific Research Applications

2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the iodo group, which can enhance its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

2-(4-iodo-2,6-dimethylphenoxy)acetohydrazide

InChI

InChI=1S/C10H13IN2O2/c1-6-3-8(11)4-7(2)10(6)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)

InChI Key

QXCFUMHQQWPCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN)C)I

Origin of Product

United States

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